1-Ethyl-2-(2-methoxyphenyl)piperidine
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Overview
Description
1-Ethyl-2-(2-methoxyphenyl)piperidine is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group at the first position and a methoxyphenyl group at the second position of the piperidine ring. Piperidine derivatives are widely studied due to their significant pharmacological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-(2-methoxyphenyl)piperidine typically involves the reaction of 2-methoxyphenylacetonitrile with ethylmagnesium bromide, followed by cyclization. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-(2-methoxyphenyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NaH, THF, room temperature.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Ethyl-2-(2-methoxyphenyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-(2-methoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
- 1-Ethyl-2-(2-chlorophenyl)piperidine
- 1-Ethyl-2-(2-hydroxyphenyl)piperidine
- 1-Ethyl-2-(2-nitrophenyl)piperidine
Comparison: 1-Ethyl-2-(2-methoxyphenyl)piperidine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents (e.g., chloro, hydroxy, nitro), the methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
1-ethyl-2-(2-methoxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-3-15-11-7-6-9-13(15)12-8-4-5-10-14(12)16-2/h4-5,8,10,13H,3,6-7,9,11H2,1-2H3 |
InChI Key |
KGIZGUIGXHRGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCCC1C2=CC=CC=C2OC |
Origin of Product |
United States |
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